molecular formula C12H13NO3 B556495 Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 7598-91-6

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B556495
CAS No.: 7598-91-6
M. Wt: 219.24 g/mol
InChI Key: BSNHKSUAAMJXBB-UHFFFAOYSA-N
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Description

{12})H({13})NO(_{3}). It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an active compound that primarily targets 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions .

Mode of Action

The compound interacts with 5-LO, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene synthesis pathway . By inhibiting 5-LO, the compound disrupts the production of leukotrienes from arachidonic acid . This disruption can lead to downstream effects such as reduced inflammation and allergic reactions .

Pharmacokinetics

They undergo metabolism primarily in the liver, and are excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and duration of action .

Result of Action

The inhibition of 5-LO by this compound results in a decrease in the production of leukotrienes . This can lead to a reduction in inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as food or other drugs .

Biochemical Analysis

Biochemical Properties

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an active compound that can be used in the synthesis of 2-phenylthiomethyl-indole derivatives . These derivatives are known to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes . The interaction between this compound and these enzymes is crucial in its biochemical role .

Cellular Effects

The application of this compound and its derivatives has shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it is used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to inhibit 5-lipoxygenase (5-LO) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of leukotrienes . It interacts with enzymes such as 5-lipoxygenase (5-LO) and potentially affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate typically involves the esterification of 5-hydroxy-2-methylindole-3-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of Ethyl 5-hydroxy-2-methylindole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methylindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxy-2-methylindole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of obesity and cancer.

    Industry: Utilized in the production of materials with specific electronic properties

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methylindole-3-carboxylate can be compared with other indole derivatives such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Ethyl 5-hydroxy-2-methylindole-3-carboxylate is unique due to its specific hydroxyl and ester functional groups, which confer distinct properties and applications .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNHKSUAAMJXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226883
Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7598-91-6
Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7598-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7598-91-6
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Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
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Record name 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Nenitzescu reaction in synthesizing Ethyl 5-hydroxy-2-methylindole-3-carboxylate?

A1: The Nenitzescu reaction provides a synthetic pathway to obtain Ethyl 5-hydroxy-2-methylindole-3-carboxylate []. This reaction involves reacting a benzoquinone derivative with an enamine, such as ethyl 3-aminocrotonate. [] This method sparked interest in the 1950s due to its potential for synthesizing 5-hydroxyindole derivatives, particularly relevant due to the discovery of serotonin as a 5-hydroxyindole derivative. []

Q2: Are there any known structural isomers of Ethyl 5-hydroxy-2-methylindole-3-carboxylate, and what is their significance?

A2: Yes, research indicates the existence of isomeric Mannich bases derived from Ethyl 5-hydroxy-2-methylindole-3-carboxylate. [] While the specific details of these isomers are not elaborated upon in the provided abstracts, the existence of such isomers suggests potential variations in their chemical and biological properties compared to the parent compound. Further research into these isomers could reveal valuable insights into structure-activity relationships and potential applications.

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